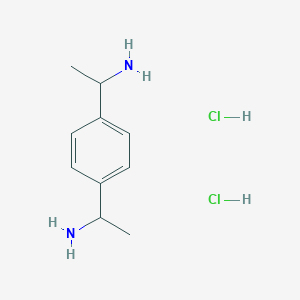
1,1'-(1,4-Phenylene)diethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)diethanamine dihydrochloride is an organic compound with the molecular formula C10H16N2·2HCl. It is a derivative of 1,4-phenylenediamine, where the amine groups are substituted with ethanamine groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)diethanamine dihydrochloride typically involves the following steps:
Nitrosation: Diethyl aniline undergoes nitrosation to form N,N-diethyl-1,4-phenylenediamine.
Reduction: The nitrosated product is then reduced to generate N,N-diethyl-1,4-phenylenediamine.
Purification and Reaction: The purified N,N-diethyl-1,4-phenylenediamine is reacted with hydrogen chloride to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows a similar route but on a larger scale. The process involves:
- Large-scale nitrosation of diethyl aniline.
- Reduction using industrial-grade reducing agents.
- Purification through distillation or crystallization.
- Reaction with hydrogen chloride in a controlled environment to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phenylene)diethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1,1’-(1,4-Phenylene)diethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylene)diethanamine dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes and proteins, affecting their function.
Pathways Involved: The compound can influence oxidative stress pathways and modulate enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Phenylenediamine: A precursor to 1,1’-(1,4-Phenylene)diethanamine dihydrochloride.
N,N-Diethyl-1,4-phenylenediamine: A related compound with similar properties.
1,4-Benzenediamine dihydrochloride: Another derivative with comparable applications
Uniqueness
1,1’-(1,4-Phenylene)diethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H18Cl2N2 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
1-[4-(1-aminoethyl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;;/h3-8H,11-12H2,1-2H3;2*1H |
Clé InChI |
SSEOGHJFNMHBSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


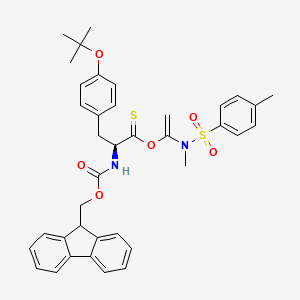


![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
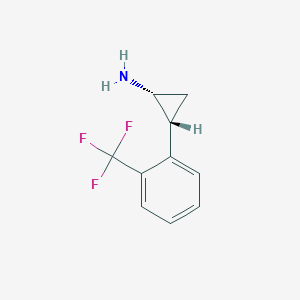
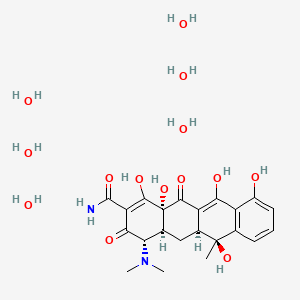
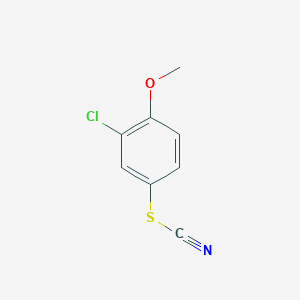

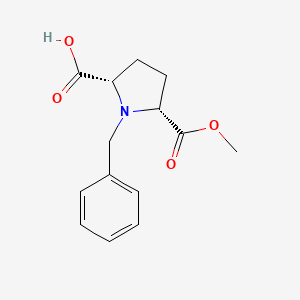
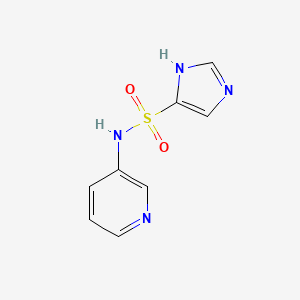
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)
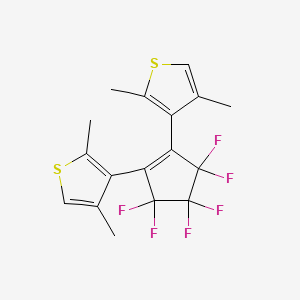
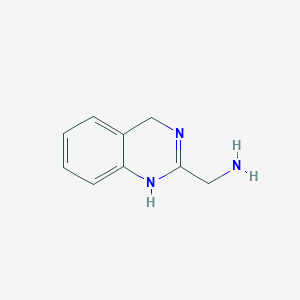
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
